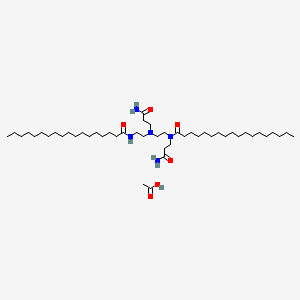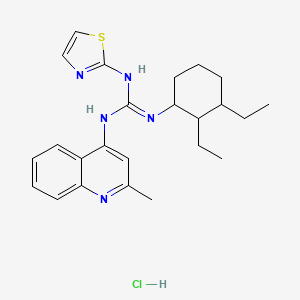
Guanidine, N-(2,3-diethylcyclohexyl)-N'-(2-methyl-4-quinolinyl)-N''-2-thiazolyl-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Guanidine, N-(2,3-diethylcyclohexyl)-N’-(2-methyl-4-quinolinyl)-N’'-2-thiazolyl-, monohydrochloride is a complex organic compound that belongs to the class of guanidines. This compound is characterized by its unique structure, which includes a guanidine core linked to various functional groups, including a cyclohexyl ring, a quinoline moiety, and a thiazole ring. The monohydrochloride form indicates that it is a salt formed with hydrochloric acid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of guanidine, N-(2,3-diethylcyclohexyl)-N’-(2-methyl-4-quinolinyl)-N’'-2-thiazolyl-, monohydrochloride typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:
Formation of the Guanidine Core: This step involves the reaction of a suitable amine with cyanamide or its derivatives under basic conditions to form the guanidine core.
Functional Group Addition: The cyclohexyl, quinoline, and thiazole groups are introduced through various organic reactions, such as alkylation, acylation, and cyclization.
Salt Formation: The final compound is treated with hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Guanidine, N-(2,3-diethylcyclohexyl)-N’-(2-methyl-4-quinolinyl)-N’'-2-thiazolyl-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
Guanidine, N-(2,3-diethylcyclohexyl)-N’-(2-methyl-4-quinolinyl)-N’'-2-thiazolyl-, monohydrochloride has various scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and pharmacological activities.
Industry: Utilized in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of guanidine, N-(2,3-diethylcyclohexyl)-N’-(2-methyl-4-quinolinyl)-N’'-2-thiazolyl-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Guanidine, N-(2,3-diethylcyclohexyl)-N’-(2-methyl-4-quinolinyl)-N’'-2-thiazolyl-: A similar compound without the monohydrochloride form.
Other Guanidine Derivatives: Compounds with different functional groups attached to the guanidine core.
Uniqueness
Guanidine, N-(2,3-diethylcyclohexyl)-N’-(2-methyl-4-quinolinyl)-N’'-2-thiazolyl-, monohydrochloride is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other guanidine derivatives.
Propiedades
Número CAS |
72042-01-4 |
|---|---|
Fórmula molecular |
C24H32ClN5S |
Peso molecular |
458.1 g/mol |
Nombre IUPAC |
2-(2,3-diethylcyclohexyl)-1-(2-methylquinolin-4-yl)-3-(1,3-thiazol-2-yl)guanidine;hydrochloride |
InChI |
InChI=1S/C24H31N5S.ClH/c1-4-17-9-8-12-20(18(17)5-2)27-23(29-24-25-13-14-30-24)28-22-15-16(3)26-21-11-7-6-10-19(21)22;/h6-7,10-11,13-15,17-18,20H,4-5,8-9,12H2,1-3H3,(H2,25,26,27,28,29);1H |
Clave InChI |
CDDOYVGODCKINE-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCCC(C1CC)N=C(NC2=CC(=NC3=CC=CC=C32)C)NC4=NC=CS4.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


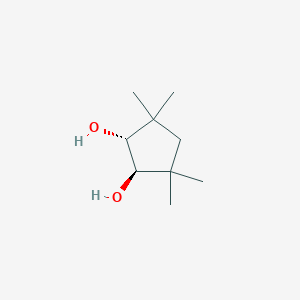
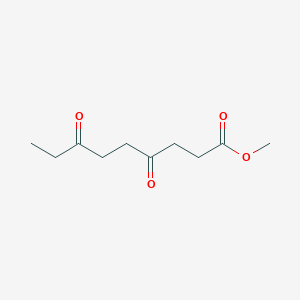
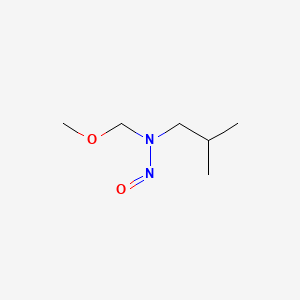

![N-[3-(5-Bromofuran-2-YL)prop-2-EN-1-ylidene]hydroxylamine](/img/structure/B14474290.png)
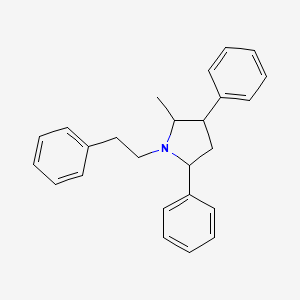
![Acetic acid, [2-[2-(hexyloxy)ethoxy]ethoxy]-, sodium salt](/img/structure/B14474297.png)

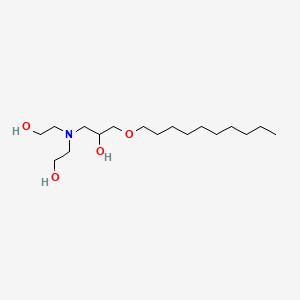
![2,2'-({2-[Bis(hydroxymethyl)amino]-2-oxoethyl}azanediyl)diacetic acid](/img/structure/B14474310.png)
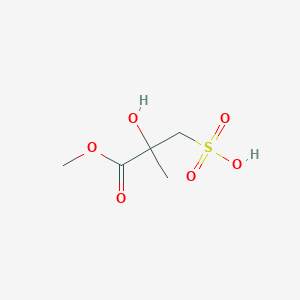
![(4-Methylphenyl)(1-phenylnaphtho[2,1-b]furan-2-yl)methanone](/img/structure/B14474324.png)

